1-[4-(4-Chloro-phenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-benzo[c]isoxazol-5-yl]-ethanone
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Overview
Description
1-[4-(4-chlorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone is a synthetic organic compound with a complex structure It features a benzisoxazole core, which is a fused bicyclic ring system containing both benzene and isoxazole rings The compound also includes a chlorophenyl group, a hydroxy group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-chlorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the benzisoxazole core through a cyclization reaction The chlorophenyl group is introduced via electrophilic aromatic substitution, and the hydroxy group is added through a hydroxylation reaction
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-chlorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-chlorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(4-chlorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone can be compared with other similar compounds, such as:
Clocinizine: An antihistamine with a similar chlorophenyl group.
Chlorcyclizine: Another antihistamine with a similar structure.
Indole derivatives: Compounds with a benzisoxazole core that exhibit various biological activities.
Properties
Molecular Formula |
C17H18ClNO3 |
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Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone |
InChI |
InChI=1S/C17H18ClNO3/c1-9(20)16-15(11-4-6-12(18)7-5-11)14-10(2)22-19-13(14)8-17(16,3)21/h4-7,15-16,21H,8H2,1-3H3 |
InChI Key |
GIWADHSGRXSAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C(CC2=NO1)(C)O)C(=O)C)C3=CC=C(C=C3)Cl |
solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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